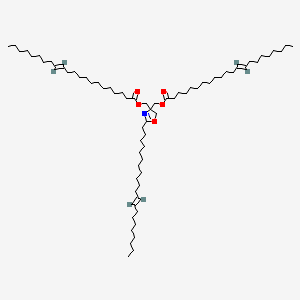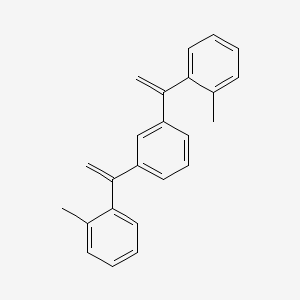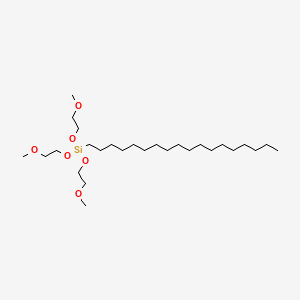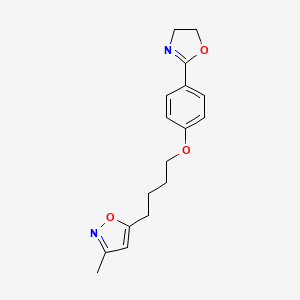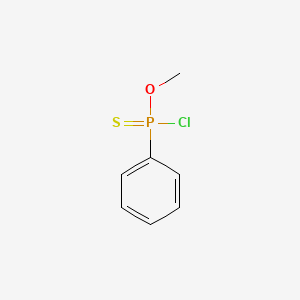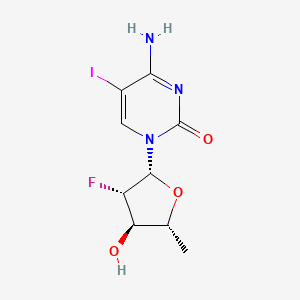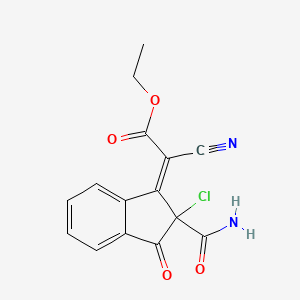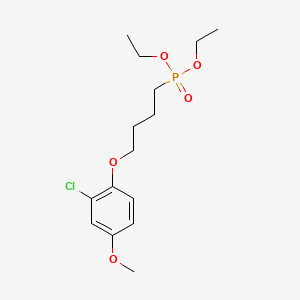
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester is a chemical compound with the molecular formula C15H24ClO5P. It is characterized by the presence of a phosphonic acid group, a chlorinated aromatic ring, and a methoxy group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester typically involves the reaction of 2-chloro-4-methoxyphenol with butyl bromide in the presence of a base to form the intermediate 4-(2-chloro-4-methoxyphenoxy)butane. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques like distillation or recrystallization .
化学反应分析
Types of Reactions
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted aromatic compounds .
科学研究应用
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its biological effects .
相似化合物的比较
Similar Compounds
- Phosphonic acid, (4-(2-chlorophenoxy)butyl)-, diethyl ester
- Phosphonic acid, (4-(4-methoxyphenoxy)butyl)-, diethyl ester
- Phosphonic acid, (4-(2-chloro-4-methylphenoxy)butyl)-, diethyl ester
Uniqueness
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester is unique due to the presence of both a chlorine atom and a methoxy group on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and specific biological activities, which are not observed in similar compounds .
属性
CAS 编号 |
89210-91-3 |
|---|---|
分子式 |
C15H24ClO5P |
分子量 |
350.77 g/mol |
IUPAC 名称 |
2-chloro-1-(4-diethoxyphosphorylbutoxy)-4-methoxybenzene |
InChI |
InChI=1S/C15H24ClO5P/c1-4-20-22(17,21-5-2)11-7-6-10-19-15-9-8-13(18-3)12-14(15)16/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI 键 |
RLHRRSARCRNDQO-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)
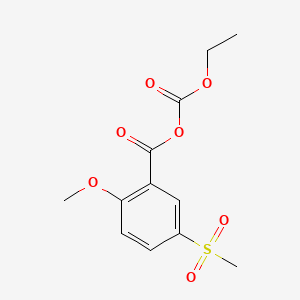
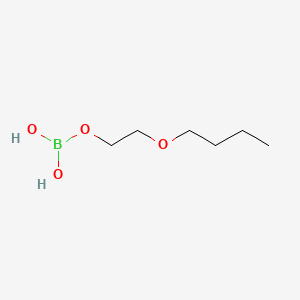
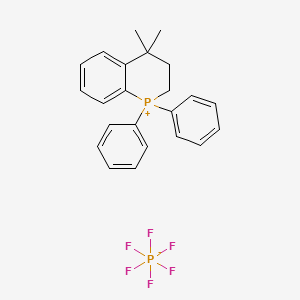
![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
